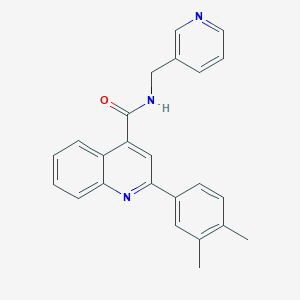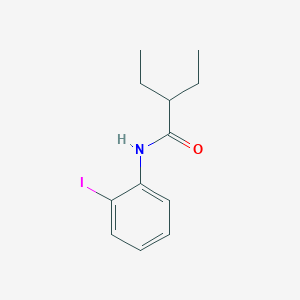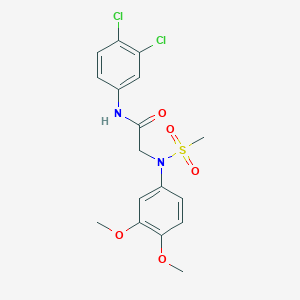
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
描述
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as SGI-1776 and is a potent inhibitor of Pim kinases, which are a group of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation.
作用机制
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of Pim kinases. Pim kinases are a group of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of Pim kinases has been linked to various types of cancer, making them an attractive target for cancer therapy. The inhibition of Pim kinases by this compound has been shown to induce apoptosis and reduce tumor growth in various cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of Pim kinases. The inhibition of Pim kinases by this compound has also been shown to reduce the proliferation and survival of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
实验室实验的优点和局限性
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. The compound is highly potent and selective, making it suitable for various scientific research applications. Additionally, the synthesis method has been optimized to improve the yield and purity of the compound, making it easier to work with. However, the compound has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has a short half-life, which can limit its efficacy in some applications.
未来方向
There are several future directions for the research and development of 2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is to explore the compound's potential applications in combination therapy with other anticancer drugs. Additionally, the compound's immunomodulatory effects make it a potential candidate for the treatment of various inflammatory and autoimmune diseases. Further research is needed to explore the compound's safety and efficacy in vivo and to optimize its pharmacokinetic properties. Overall, this compound has significant potential for various scientific research applications and is an exciting area of research for the future.
Conclusion
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound's potent inhibition of Pim kinases makes it a potential candidate for cancer therapy, while its immunomodulatory effects make it a potential candidate for the treatment of various inflammatory and autoimmune diseases. The compound's advantages and limitations for lab experiments have been discussed, along with several future directions for research and development. Overall, this compound is an exciting area of research with significant potential for various scientific research applications.
科学研究应用
2-(3,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. The compound has been shown to inhibit the activity of Pim kinases, which are overexpressed in various types of cancer, including prostate, breast, and leukemia. The inhibition of Pim kinases by this compound has been shown to induce apoptosis and reduce tumor growth in vitro and in vivo.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-9-10-19(12-17(16)2)23-13-21(20-7-3-4-8-22(20)27-23)24(28)26-15-18-6-5-11-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKNCOYZIMNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4708973.png)
![3-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4708995.png)
![N-(3,5-dimethylphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B4709000.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4709004.png)
![methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B4709015.png)
![methyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4709018.png)
![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B4709020.png)
![1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4709026.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4709038.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4709052.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4709055.png)

![4-{1-[(3,5-dichlorophenyl)sulfonyl]prolyl}morpholine](/img/structure/B4709067.png)